8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline
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Overview
Description
8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline moiety fused with a pyrrolo[3,4-d]pyridazine ring system. The presence of multiple nitrogen atoms within the structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine with quinoline derivatives in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline include other pyrrolo[3,4-d]pyridazine derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolo[3,4-d]pyridazine and quinoline moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
461430-69-3 |
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Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
8-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline |
InChI |
InChI=1S/C19H18N4/c1-11-17-13(3)23(14(4)18(17)12(2)22-21-11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3 |
InChI Key |
WIGQBWDXTHLXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=CC4=C3N=CC=C4)C)C)C |
solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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